

Application Notes and Protocols for Western Blot Detection of ACO1

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Compound of Interest		
Compound Name:	ACO1	
Cat. No.:	B1192076	Get Quote

These application notes provide a detailed protocol for the detection of Aconitase 1 (ACO1), also known as Iron Regulatory Protein 1 (IRP1), using Western blotting. This guide is intended for researchers, scientists, and drug development professionals familiar with standard laboratory procedures.

Introduction

Aconitase 1 (**ACO1**) is a bifunctional protein with crucial roles in both cellular metabolism and iron homeostasis. In its enzymatic form, it functions as a cytosolic aconitase, catalyzing the isomerization of citrate to isocitrate as part of the Krebs cycle.[1] Under low iron conditions, the protein loses its iron-sulfur cluster and functions as Iron Regulatory Protein 1 (IRP1).[2][3][4] As IRP1, it binds to iron-responsive elements (IREs) in the untranslated regions of specific mRNAs, thereby regulating the translation of proteins involved in iron uptake, storage, and utilization.[2][3][4] The dysregulation of **ACO1**/IRP1 has been implicated in various diseases, including neurodegenerative disorders and cancer.[3] Western blotting is a key technique for studying the expression levels of **ACO1**/IRP1 protein in cell and tissue lysates.

Experimental Protocols

This protocol outlines the key steps for successful Western blot detection of **ACO1**.

Sample Preparation (Cell Lysate)

• Cell Culture: Grow cells to 70-80% confluency in appropriate culture dishes.



• Cell Lysis:

- Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
- Add ice-cold RIPA lysis buffer (e.g., 25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with fresh protease and phosphatase inhibitors (e.g., 1 mM PMSF, 1 mM Na3VO4, and 1X Protease Inhibitor Cocktail).[5] For a 10 cm dish, 0.8 to 1 ml of lysis buffer is recommended.[5]
- For adherent cells, use a cell scraper to detach the cells in the lysis buffer. For suspension cells, pellet the cells and resuspend in lysis buffer.[5]
- Incubate the lysate on ice for 30 minutes with intermittent vortexing.[6]
- (Optional) Sonicate the lysate briefly on ice to shear DNA and reduce viscosity.[5][6]
- Centrifugation: Centrifuge the lysate at approximately 12,000 x g for 15-20 minutes at 4°C to pellet cellular debris.[5][6]
- Protein Quantification:
 - Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube.
 - Determine the protein concentration of the lysate using a standard protein assay, such as the BCA Protein Assay.[5]
- Sample Preparation for Electrophoresis:
 - Take a desired amount of protein lysate (typically 20-50 μg) and add an equal volume of 2x Laemmli sample buffer.
 - Boil the samples at 95-100°C for 5-10 minutes.[5]
 - Centrifuge the samples briefly before loading onto the gel.

SDS-PAGE and Protein Transfer



• Gel Electrophoresis:

- Load the prepared protein samples and a pre-stained protein ladder into the wells of an SDS-polyacrylamide gel. For ACO1 (approx. 98 kDa), an 8% or 4-20% gradient gel is suitable.[7]
- Run the gel according to the manufacturer's instructions. A typical run might be at 100-150V until the dye front reaches the bottom of the gel.[6]

Protein Transfer:

- Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
- Transfer is typically performed at 100V for 1 hour or overnight at a lower constant current (e.g., 10 mA) in a cold room.[6]
- After transfer, you can briefly stain the membrane with Ponceau S to visualize protein bands and confirm transfer efficiency.

Immunodetection

- Blocking:
 - Wash the membrane briefly with Tris-buffered saline containing 0.1% Tween 20 (TBST).
 - Block the membrane for 1 hour at room temperature with gentle agitation in a blocking buffer, typically 5% non-fat dry milk or 3-5% bovine serum albumin (BSA) in TBST.[2][5]
- Primary Antibody Incubation:
 - Dilute the primary anti-ACO1 antibody in the blocking buffer at the recommended dilution.
 - Incubate the membrane with the primary antibody solution overnight at 4°C with gentle shaking.[2][5]
- Washing:



- Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[5]
- Secondary Antibody Incubation:
 - Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.[5]
- Final Washes:
 - Wash the membrane three times for 5-10 minutes each with TBST.

Detection and Analysis

- · Chemiluminescent Detection:
 - Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
 - Incubate the membrane with the ECL reagent for the recommended time (usually 1-5 minutes).
- · Imaging:
 - Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
- Data Analysis:
 - Perform densitometric analysis of the bands using appropriate software to quantify the relative expression of **ACO1**. Normalize the results to a loading control protein (e.g., βactin or GAPDH).

Data Presentation

The following table summarizes key quantitative parameters for the Western blot protocol.



Parameter	Recommendation	Notes
Protein Loading	20 - 50 μg per lane	Optimal amount may vary depending on cell type and ACO1 expression level.
Gel Percentage	8% or 4-20% SDS-PAGE	An 8% gel provides good resolution for the ~98 kDa ACO1 protein.[7]
Primary Antibody Dilution	1:1000 - 1:5000	Titrate the antibody to determine the optimal dilution for your specific conditions.[8]
Primary Antibody Incubation	Overnight at 4°C	Ensures sufficient binding of the antibody to the target protein.[2]
Secondary Antibody Dilution	1:2000 - 1:20,000	Follow the manufacturer's recommendation for the specific secondary antibody used.
Blocking Buffer	5% non-fat dry milk or 3-5% BSA in TBST	Non-fat milk is a common and effective blocking agent.[2]

Visualizations Experimental Workflow

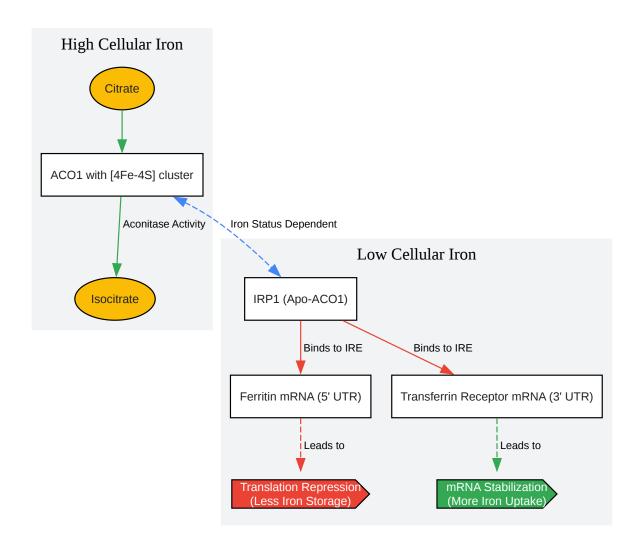


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Caption: Western blot workflow for ACO1 detection.

ACO1/IRP1 Signaling Pathway



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Caption: Dual function of ACO1/IRP1 in iron homeostasis.

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